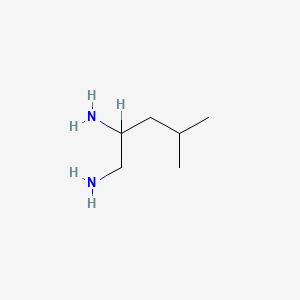![molecular formula C16H16Cl2N4O2S B2900624 2,5-dichloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide CAS No. 1796946-35-4](/img/structure/B2900624.png)
2,5-dichloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16Cl2N4O2S and its molecular weight is 399.29. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probes for Bioimaging
This compound is part of the pyrazolo[1,5-a]pyrimidines (PPs) family, which has been identified as strategic for optical applications. They are particularly useful as fluorescent probes due to their tunable photophysical properties. These properties allow them to be used in studying the dynamics of intracellular processes and bioimaging applications .
Chemosensors
The structural diversity and presence of heteroatoms like nitrogen in the compound make it a potential chelating agent for ions. This characteristic is advantageous for developing chemosensors that can detect the presence of specific ions or molecules .
Organic Light-Emitting Devices (OLEDs)
Due to their solid-state emission intensities, compounds from the PPs family can be designed as emitters in OLEDs. This application is significant for the advancement of display and lighting technologies .
Photophysical Property Research
The compound’s electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors. Research into these photophysical properties can lead to the development of new materials with desired optical characteristics .
Synthetic Methodology Development
PPs, including this compound, offer simpler and greener synthetic methodologies compared to other fluorophores like BODIPYs. This makes them an important subject of study for developing more sustainable chemical synthesis processes .
Material Science
The compound’s good solubility in green solvents and its photophysical properties have attracted attention in material science. It can be used to create materials with specific light-emitting or absorbing capabilities .
Biological Interactions
The compound’s fluorescent properties make it suitable for studying bio-macromolecular interactions. This application is crucial for understanding biological processes at the molecular level .
Solid-State Emitters
Compounds from the PPs family, including this one, allow for good solid-state emission intensities. This property is beneficial for designing solid-state emitters, which are essential components in various optical devices .
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the pyrazolo[1,5-a]pyrimidines (PPs) family , which has been studied for various biological applications, including cancer therapeutics . .
Mode of Action
Compounds in the pps family are known for their fluorescence properties , which suggests that they might interact with their targets through fluorescence-based mechanisms
Biochemical Pathways
Pps are known for their potential in optical applications , suggesting that they might affect pathways related to light absorption and emission
Pharmacokinetics
The pps family, to which this compound belongs, is known for its tunable photophysical properties , which might influence its bioavailability
Result of Action
Given the fluorescence properties of pps , it can be hypothesized that this compound might be used as a probe for studying intracellular processes
Action Environment
The pps family is known for its better solubility in green solvents , suggesting that the solvent environment might influence the action of this compound
Propriétés
IUPAC Name |
2,5-dichloro-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O2S/c1-11-7-16-19-9-12(10-22(16)21-11)3-2-6-20-25(23,24)15-8-13(17)4-5-14(15)18/h4-5,7-10,20H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSUKPKWNISECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

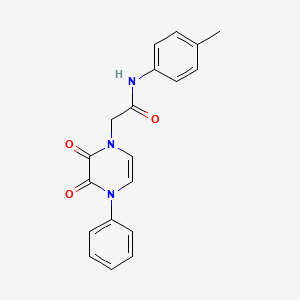
![Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2900542.png)
![N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2900543.png)
![1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2900548.png)
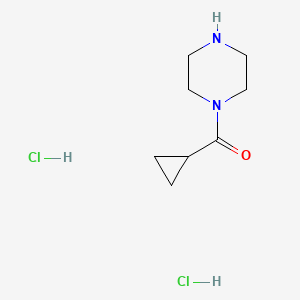
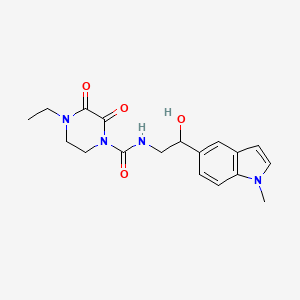
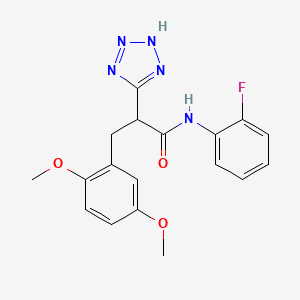
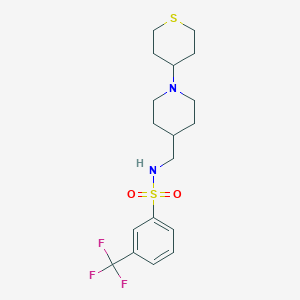
![N-[(5-methylpyrazin-2-yl)methyl]methanesulfonamide](/img/structure/B2900557.png)
![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2900558.png)
![4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2900560.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2900562.png)
![Methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2900563.png)
